

Application Notes & Protocols: Leveraging γ -Nonalactone for Authentic Coconut Flavor Profiles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Gamma-nonalactone*

Cat. No.: *B146572*

[Get Quote](#)

Abstract

Gamma-Nonalactone (γ -Nonalactone), also known as Aldehyde C-18, is a pivotal aroma chemical in the formulation of coconut and other fruit flavors.^{[1][2]} Despite its historical misnomer, it is a gamma (γ) lactone, not an aldehyde, and is chemically identified as 5-Pentyloxolan-2-one.^{[3][4]} Its powerful, creamy, and distinctly coconut-like aroma makes it an indispensable tool for flavorists.^{[5][6]} This document provides an in-depth guide for researchers, scientists, and product developers on the strategic application of γ -nonalactone to create nuanced and authentic coconut flavor profiles. It covers the compound's sensory characteristics, formulation principles with synergistic ingredients, and detailed protocols for sensory evaluation and emulsion preparation.

Introduction to γ -Nonalactone: Beyond a Single Note

Gamma-Nonalactone is a naturally occurring compound found in a variety of fruits like apricots and peaches, as well as in fermented products such as bourbon whiskey.^{[2][3]} However, for commercial applications, it is almost exclusively produced synthetically to ensure high purity and a consistent supply.^[7] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA Number: 2781) and is approved for use in food by the FDA.^{[8][9][10]}

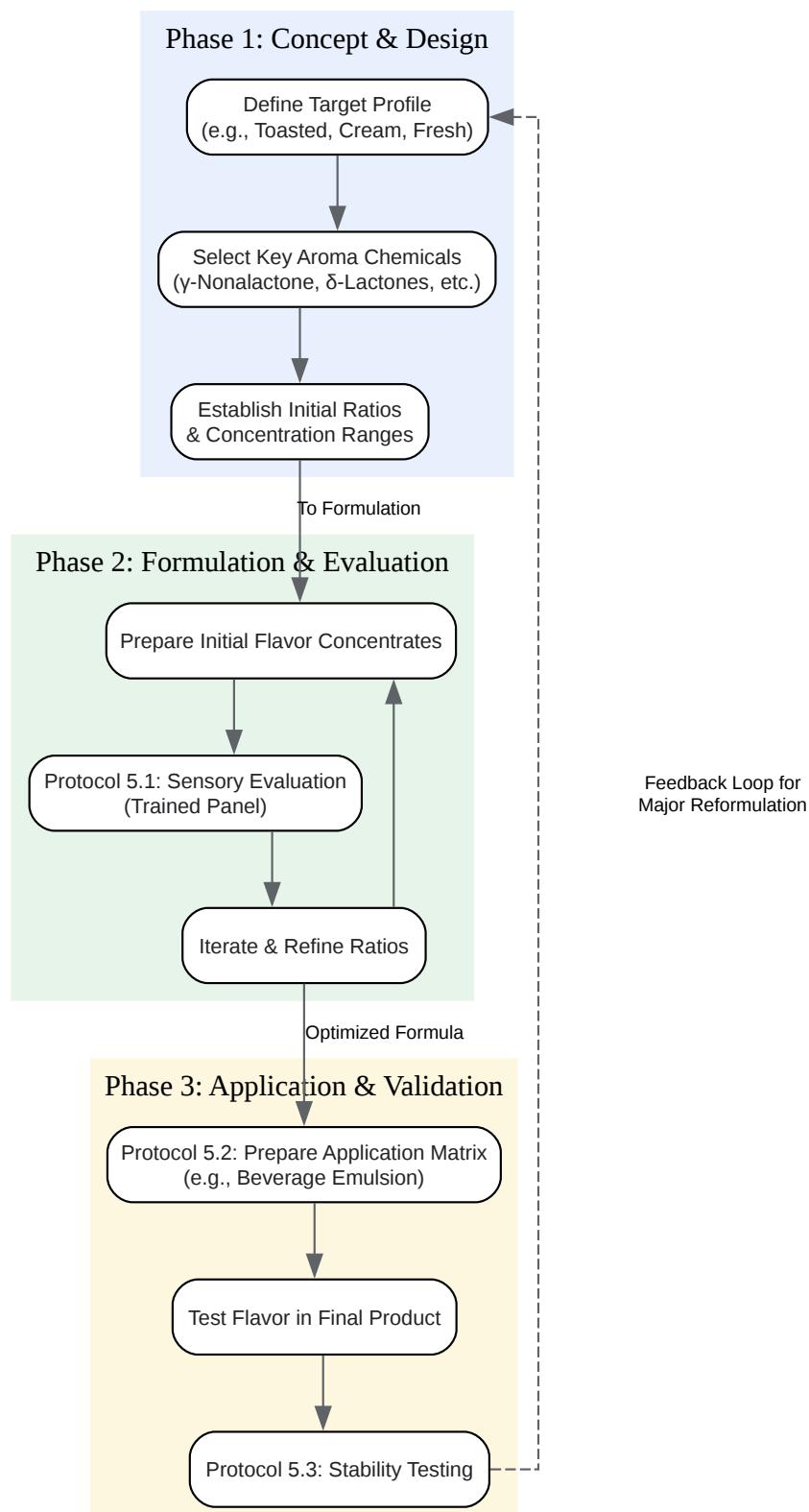
The primary odor characteristic of γ -nonalactone is a strong, sweet, creamy coconut note.[\[3\]](#)[\[5\]](#) While it is a cornerstone of coconut flavors, its profile is not one-dimensional. Depending on its concentration and the matrix it's in, it can also impart fatty, waxy, and subtle fruity undertones.[\[5\]](#)[\[7\]](#) Understanding this complexity is the first step in leveraging its full potential. While historically central to coconut flavors, modern flavor creation often utilizes δ -lactones, such as δ -octalactone and δ -decalactone, for the primary coconut identity, with γ -nonalactone playing a crucial role in adding creaminess, warmth, and authenticity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

1.1 Chemical and Physical Properties

A comprehensive understanding of γ -nonalactone's physical properties is essential for its effective application in flavor systems.

Property	Value	Source
IUPAC Name	5-Pentyloxolan-2-one	[4]
CAS Number	104-61-0	[8]
FEMA Number	2781	[8] [9]
Molecular Formula	$C_9H_{16}O_2$	[8]
Molecular Weight	156.22 g/mol	[8]
Appearance	Colorless to pale yellow liquid	[3] [8]
Odor	Strong, creamy, coconut-like	[3] [5] [6]
Boiling Point	121-122 °C @ 6 mmHg	[3] [14]
Density	0.976 g/mL at 25 °C	[3] [14]
Solubility	Soluble in most fixed oils, propylene glycol; sparingly soluble in water.	[3] [15]

Crafting Coconut Profiles: Synergistic Flavor Components


Creating a realistic coconut flavor is an exercise in balancing key components. γ -Nonalactone rarely acts alone. Its creamy character is amplified and shaped by other compounds.

- Delta (δ) Lactones: δ -Octalactone and δ -decalactone are critical for the authentic, fresh coconut meat character.[11][13] They provide the core "coconut" identity, while γ -nonalactone rounds out the profile with a creamy, milky sweetness reminiscent of coconut cream or milk.[16]
- Vanillin/Ethyl Vanillin: These provide a sweet, creamy, and slightly spicy background that complements the lactones, pushing the profile towards a more confectionary or "baked" coconut note.
- Maltol/Ethyl Maltol: Introduce caramelized, cotton-candy-like notes that can be used to create a "toasted coconut" profile.
- Diacetyl: In trace amounts, diacetyl can add a rich, buttery note, enhancing the creaminess of the overall flavor. This is particularly useful for coconut cream or milk profiles.[17]
- Short-Chain Fatty Acids (e.g., Butyric Acid): Used with extreme caution, these can add a hint of cheesy or cultured tang, mimicking the complexity of fermented coconut products.

The interplay between these components allows for the creation of a wide spectrum of coconut flavors, from fresh, raw coconut water to rich, toasted coconut shavings.

Application Workflow and Logical Design

The development of a coconut flavor profile using γ -nonalactone follows a structured, iterative process. The goal is to move from a conceptual flavor target to a validated and scalable formulation.

[Click to download full resolution via product page](#)

Caption: Workflow for Coconut Flavor Development.

Recommended Concentration Ranges

The following table provides starting points for the concentration of γ -nonalactone in the final food product. These levels should be optimized based on the specific food matrix and desired flavor intensity.

Application	Recommended Concentration (ppm)	Flavor Profile Contribution
Beverages (clear)	1 - 5	Adds a subtle creamy, coconut background.
Dairy (Yogurt, Ice Cream)	10 - 30	Enhances creaminess and provides a distinct coconut flavor. [5]
Baked Goods (Cookies, Cakes)	20 - 55	Provides a robust, baked coconut note that withstands processing. [3] [5]
Confectionery (Hard Candy)	15 - 50	Delivers a clear, sweet coconut identity.
Savory (Curries, Sauces)	0.5 - 2	Adds a subtle richness and creamy mouthfeel to counterbalance spice.

Note: These concentrations are illustrative. The final use level must be determined through systematic sensory evaluation in the target application.

Experimental Protocols

5.1 Protocol: Descriptive Sensory Analysis of γ -Nonalactone Blends

Principle: This protocol employs a trained sensory panel to quantitatively describe the aroma and flavor attributes of different coconut flavor formulations.[\[18\]](#)[\[19\]](#) This method allows for the precise mapping of how changes in the concentration of γ -nonalactone and synergistic compounds affect the overall sensory profile.[\[20\]](#)[\[21\]](#)

Materials:

- Glass vials with PTFE-lined caps
- Odorless tasting spoons
- Deionized water (for palate cleansing)
- Unsalted crackers (for palate cleansing)
- Base solution (e.g., 5% sugar solution in water)
- Flavor concentrates (prepared in propylene glycol)
- Trained sensory panel (6-10 members)
- Sensory booths with controlled lighting and ventilation[\[22\]](#)

Procedure:

- Sample Preparation:
 - Prepare a series of flavor solutions by dosing the flavor concentrates into the base solution at a predetermined level (e.g., 0.10%).
 - Label each sample with a random 3-digit code.
 - Prepare a reference sample containing only the base solution.
 - Allow samples to equilibrate at room temperature for 30 minutes.
- Panelist Training & Calibration:
 - In a pre-session, familiarize panelists with the key aroma attributes (e.g., "creamy," "toasted," "fresh coconut," "waxy") and anchor these terms with reference standards.
 - Conduct a calibration exercise to ensure panelists are scoring intensities consistently on a 15-point scale.

- Evaluation:
 - Present the coded samples to the panelists in a randomized order.
 - Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception).
 - Panelists must cleanse their palate with water and crackers between samples.[\[22\]](#)
 - Each panelist rates the intensity of the pre-defined attributes for each sample on the 15-point scale.
- Data Analysis:
 - Collect the scorecards and analyze the data using Analysis of Variance (ANOVA) to identify significant differences between the samples for each attribute.
 - Generate spider web plots or bar charts to visualize the sensory profiles of the different formulations.

5.2 Protocol: Preparation of an Oil-in-Water (O/W) Flavor Emulsion

Principle: For application in aqueous systems like beverages, flavor oils must be emulsified to ensure stability and uniform dispersion. This protocol describes the creation of a stable oil-in-water (O/W) emulsion using high-shear homogenization.[\[23\]](#)[\[24\]](#)

Materials:

- Flavor concentrate (oil phase, containing γ -nonalactone)
- Emulsifier (e.g., Gum Arabic, modified food starch)
- Deionized water (aqueous phase)
- High-shear homogenizer (e.g., rotor-stator type)
- Beakers and magnetic stirrer

- Preservative (e.g., sodium benzoate), if required

Procedure:

- Aqueous Phase Preparation:
 - Disperse the emulsifier (e.g., 15-20% w/w) in deionized water under constant agitation with a magnetic stirrer until fully hydrated. This may take up to an hour.
- Oil Phase Preparation:
 - The flavor concentrate, containing γ -nonalactone and other oil-soluble components, constitutes the oil phase.
- Pre-Emulsion Formation:
 - Slowly add the oil phase (typically 10-15% of the total formula) to the aqueous phase under continuous stirring. This will form a coarse, unstable emulsion.
- Homogenization:
 - Transfer the pre-emulsion to the high-shear homogenizer.
 - Process the mixture at high speed (e.g., 10,000-20,000 rpm) for 3-5 minutes.^[23] The energy input breaks down the large oil droplets into smaller, more stable ones (typically $<1\text{ }\mu\text{m}$).
 - Monitor the temperature to prevent excessive heat buildup, which could degrade volatile flavor compounds.
- Quality Control:
 - Visually inspect the emulsion for any signs of separation. It should appear opaque and uniform.
 - Optionally, use microscopy to assess the droplet size distribution. Smaller and more uniform droplets indicate a more stable emulsion.^[24]

5.3 Protocol: Accelerated Stability Testing

Principle: Lactones can be susceptible to hydrolysis, especially at non-neutral pH, which involves the opening of the cyclic ester ring.[\[3\]](#)[\[12\]](#)[\[25\]](#) This can lead to a loss of aroma impact. This protocol uses elevated temperature to accelerate aging and predict the shelf-life of the flavor in the final application.

Materials:

- Final product samples containing the coconut flavor (e.g., bottled beverage).
- Temperature-controlled incubator or oven.
- Analytical equipment for quantification (e.g., GC-MS).[\[14\]](#)[\[26\]](#)[\[27\]](#)
- Sensory panel for evaluation.

Procedure:

- Sample Storage:
 - Store a set of product samples under controlled, elevated temperature conditions (e.g., 35-40°C).
 - Store a control set of samples under ideal conditions (e.g., refrigeration or room temperature, depending on the product).
- Time-Point Analysis:
 - At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove samples from both storage conditions.
- Analytical Quantification:
 - Extract the flavor compounds from the product matrix.
 - Quantify the concentration of γ -nonalactone using a validated analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).[\[26\]](#)[\[28\]](#) A decrease in concentration over

time indicates instability.

- Sensory Evaluation:
 - Conduct a sensory difference test (e.g., a Triangle Test) comparing the aged sample to the control sample.[20] This will determine if any perceivable changes in the flavor profile have occurred.
- Data Interpretation:
 - Correlate the analytical data (concentration loss) with the sensory data (perceivable differences). This allows for the establishment of a maximum acceptable loss of γ -nonalactone before the flavor is compromised.

Conclusion

Gamma-nonalactone is a versatile and powerful tool in the flavorist's palette. Its effective use in creating authentic coconut profiles hinges on a deep understanding of its sensory characteristics, its synergistic relationship with other aroma chemicals, and the application of rigorous, systematic protocols for formulation and validation. By moving beyond its perception as a simple "coconut" note and embracing its role as a creamy, foundational component, developers can craft complex, nuanced, and stable coconut flavors that meet the demands of a discerning market.

References

- PubChem. (n.d.). **Gamma-Nonalactone**. National Center for Biotechnology Information.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Flavor Enhancements: The Sweet & Creamy Impact of **Gamma-Nonalactone** in Food Products.
- StudySmarter. (2024, September 5). Flavors & Sensory Analysis.
- ResearchGate. (n.d.). Summary of the methods used previously for quantification of γ -nonalactone 1 in wine, and their associated LOD ($\mu\text{g L}^{-1}$).
- Flavor and Extract Manufacturers Association. (n.d.). **GAMMA-NONALACTONE**.
- The Good Scents Company. (n.d.). **gamma-nonalactone** (aldehyde C-18 (so-called)).
- Perfumer & Flavorist. (2017, January 27). Flavor Bites: γ -Nonalactone.
- Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
- Scentspiracy. (n.d.). Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium.

- ODOWELL. (n.d.). Gamma Nonalactone manufacturers and suppliers in China.
- Miller, G., Barker, D., Pilkington, L., & Deed, R. C. (2023). Synthesis of a novel isotopically labelled standard for quantification of γ -nonalactone in New Zealand Pinot noir via SIDA-SPE-GC-MS. *Analytical and Bioanalytical Chemistry*, 415(1).
- Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products.
- Google Patents. (n.d.). US3787585A - Stable lactone solution.
- Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
- Tentamus Group. (2025, April 1). Sensory analysis – How flavour tests support product development.
- BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation.
- Providence Perfume Co. (n.d.). Coconut Gamma Nonalactone Natural Isolate.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS).
- Analytice. (n.d.). **Gamma-nonalactone** (CAS 104-61-0) ; Gamma-decalactone (CAS 706-14-9) ; Delta-dodecalactone (CAS 713-95-1) - Analysis.
- National Institutes of Health. (2019, April 3). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage.
- FlavScents. (n.d.). **(S)-gamma-nonalactone**.
- Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions.
- PubMed Central. (n.d.). Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods.
- ResearchGate. (2015, January 27). What are the steps to take in creating oil in water emulsions. And all the reagents to be used?.
- School of Natural Skincare. (n.d.). How to Formulate Natural Water-in-Oil (W/O) Emulsions.
- YouTube. (2024, July 28). How to Make a Coconut Flavour from Scratch.
- National Institutes of Health. (2018). Biotechnological formation of dairy flavor inducing δ -lactones from vegetable oil.
- Wikipedia. (n.d.). Lactone.
- Google Patents. (n.d.). CN102653531B - Synthesis method of massoia lactone.
- ResearchGate. (n.d.). Bicyclic lactones with sweet coconut and flouve tonalities.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
- ResearchGate. (2025, August 7). Volatile flavor components of coconut meat.
- ResearchGate. (2025, August 10). Importance of Lactones in Food Flavors - Structure, Distribution, Sensory Properties and Biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. thefragrancefoundry.com [thefragrancefoundry.com]
- 2. Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium — Scentspiracy [scentspiracy.com]
- 3. Gamma Nonalactone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 4. Buy Gamma-nonalactone (EVT-318692) | 104-61-0 [evitachem.com]
- 5. nbinno.com [nbinno.com]
- 6. gamma-nonalactone (aldehyde C-18 (so-called)), 104-61-0 [thegoodscentscompany.com]
- 7. Gamma-nonalactone Coconut Aldehyde Fragrance From Supplier [chemicalbull.com]
- 8. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. femaflavor.org [femaflavor.org]
- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. Lactone - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. g-Nonalactone analytical standard 104-61-0 [sigmaaldrich.com]
- 15. (S)-gamma-nonalactone [flavscents.com]
- 16. Biotechnological formation of dairy flavor inducing δ -lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. foodresearchlab.com [foodresearchlab.com]
- 20. Sensory analysis – How flavour tests support product development - Tentamus Group [tentamus.com]

- 21. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 22. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 23. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Gamma-nonalactone (CAS 104-61-0) ; Gamma-decalactone (CAS 706-14-9) ; Delta-dodecalactone (CAS 713-95-1) - Analysis - Analytice [analytice.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Leveraging γ -Nonalactone for Authentic Coconut Flavor Profiles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146572#application-of-gamma-nonalactone-in-creating-coconut-flavor-profiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com